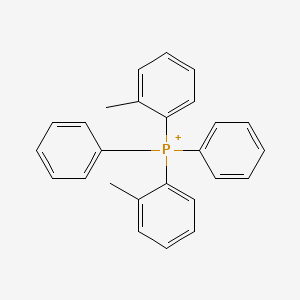![molecular formula C15H17FN2O B12661491 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 62933-31-7](/img/structure/B12661491.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and piperidin-2-one.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond between the indole and piperidin-2-one moieties. This can be achieved through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon center on the piperidin-2-one.
Catalysts and Reagents: Common reagents used in this synthesis include bases like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the indole nitrogen, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carbonyl group to an alcohol.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity. For example, it may interact with serotonin receptors in the brain, influencing neurotransmitter levels and signaling pathways.
Pathways Involved: The compound’s effects are mediated through pathways such as the serotonin signaling pathway, which plays a crucial role in mood regulation, cognition, and other neurological functions.
Vergleich Mit ähnlichen Verbindungen
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-fluoroindole, piperidin-2-one, and other indole derivatives share structural similarities with this compound.
Uniqueness: The presence of both the 5-fluoroindole and piperidin-2-one moieties in a single molecule makes it unique, providing a distinct set of chemical and biological properties that are not observed in its individual components or other related compounds.
Eigenschaften
CAS-Nummer |
62933-31-7 |
|---|---|
Molekularformel |
C15H17FN2O |
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-5-14-13(9-12)11(10-17-14)6-8-18-7-2-1-3-15(18)19/h4-5,9-10,17H,1-3,6-8H2 |
InChI-Schlüssel |
PDZUDLSGYIIFCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C(=O)C1)CCC2=CNC3=C2C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


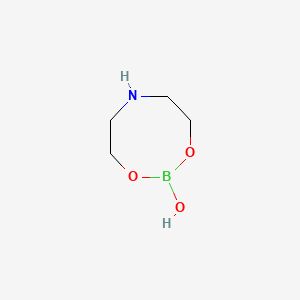
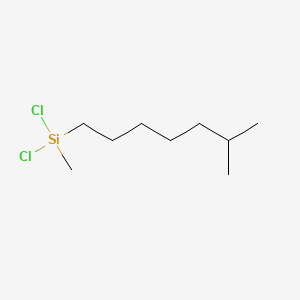

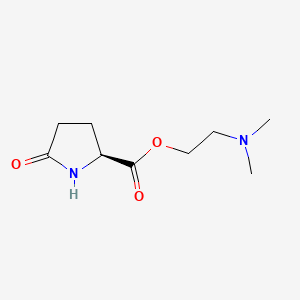
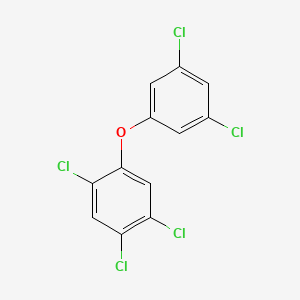
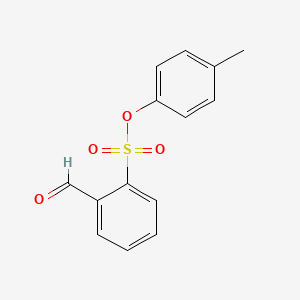


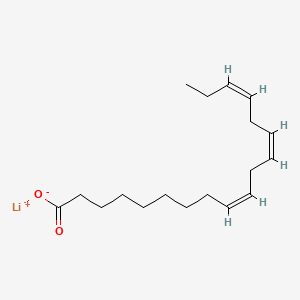
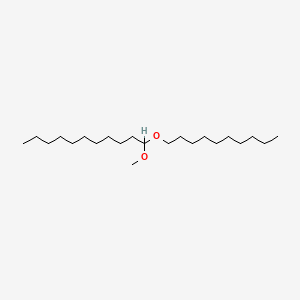
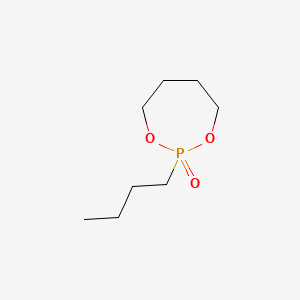
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
